L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine
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Overview
Description
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine is a synthetic peptide composed of three tyrosine and three glutamine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Explored for its use in creating peptide-based hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine involves its interaction with specific molecular targets. The tyrosine residues can participate in hydrogen bonding and π-π interactions, while the glutamine residues can form hydrogen bonds and contribute to the peptide’s overall stability. These interactions can influence cellular signaling pathways and protein functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and parenteral nutrition.
L-Tyrosyl-L-seryl-L-glutamine:
Uniqueness
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine is unique due to its specific sequence of alternating tyrosine and glutamine residues, which imparts distinct structural and functional properties
Properties
CAS No. |
827018-99-5 |
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Molecular Formula |
C42H53N9O13 |
Molecular Weight |
891.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H53N9O13/c43-28(19-22-1-7-25(52)8-2-22)37(58)47-29(13-16-34(44)55)38(59)50-32(20-23-3-9-26(53)10-4-23)40(61)48-30(14-17-35(45)56)39(60)51-33(21-24-5-11-27(54)12-6-24)41(62)49-31(42(63)64)15-18-36(46)57/h1-12,28-33,52-54H,13-21,43H2,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,58)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,63,64)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
OKMBAOXCEAISPU-FSJACQRISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)N)C(=O)O)N)O |
Origin of Product |
United States |
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